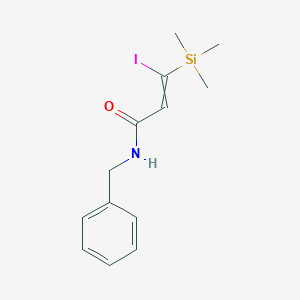

N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide

Description

N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide is a structurally complex enamide derivative characterized by a benzyl group at the amide nitrogen, an iodine atom, and a trimethylsilyl (TMS) group at the β-position of the α,β-unsaturated carbonyl system.

Properties

CAS No. |

601521-89-5 |

|---|---|

Molecular Formula |

C13H18INOSi |

Molecular Weight |

359.28 g/mol |

IUPAC Name |

N-benzyl-3-iodo-3-trimethylsilylprop-2-enamide |

InChI |

InChI=1S/C13H18INOSi/c1-17(2,3)12(14)9-13(16)15-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,15,16) |

InChI Key |

FAFWOHHQWXVLAM-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C(=CC(=O)NCC1=CC=CC=C1)I |

Origin of Product |

United States |

Preparation Methods

Iodination of Benzyl-Containing Precursors

The most common approach to synthesize N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide involves iodination of benzyl derivatives bearing a trimethylsilyl-substituted prop-2-enamide moiety. This method typically uses iodine reagents to introduce the iodine atom selectively at the 3-position of the prop-2-enamide chain.

- Key reagents: Iodine or iodine-based electrophilic reagents.

- Reaction conditions: Mild temperatures to avoid decomposition of the trimethylsilyl group.

- Outcome: High regioselectivity for the 3-iodo position with retention of the trimethylsilyl group.

Electrophilic Activation of Amides Followed by N-Dehydrogenation

A novel one-step method reported involves electrophilic activation of amides using triflic anhydride (Tf2O) combined with lithium hexamethyldisilazide (LiHMDS) in diethyl ether. This protocol enables direct conversion of amides to enamides, which can be further functionalized to introduce iodine and trimethylsilyl groups.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Iodination of Benzyl Derivatives | Iodine reagents, mild temperature | Not specified | Direct introduction of iodine | Limited large-scale data |

| Electrophilic Amide Activation | LiHMDS, Tf2O, diethyl ether, low temperature | Up to 89% | One-step, high selectivity | Sensitive to solvent and temperature |

| Bromination + Ammonolysis + Acetylation | Bromine, ammonia, acetic anhydride, pyridine | Variable | Well-established halogenation route | Multi-step, longer reaction times |

Detailed Research Findings and Notes

Electrophilic activation of amides with Tf2O and LiHMDS is a breakthrough enabling direct enamide synthesis, which can be a precursor to iodinated enamides. The preaddition of LiHMDS is crucial to prevent polymerization of the solvent and to achieve high yields.

Iodination reactions must be carefully controlled to preserve the trimethylsilyl group, which is sensitive to acidic or strongly nucleophilic conditions. Mild iodination reagents and conditions are preferred to avoid desilylation.

Organosilane chemistry involving trimethylsilyl groups is well-documented in unsaturated organosilanes synthesis, where transition metal catalysis and hydrosilylation reactions are common. These methods provide routes to introduce or preserve the trimethylsilyl group during functionalization.

Purification techniques often involve solvent extraction with halogenated hydrocarbons (e.g., methylene chloride) and crystallization using anti-solvents like hexane to isolate pure compounds with minimal impurities.

Chemical Reactions Analysis

Radical Addition and Photoredox Catalysis

This compound participates in tandem radical addition and radical-polar crossover reactions under visible-light photoredox conditions. Key pathways include:

-

Mechanism :

-

Photocatalyst excitation (e.g., Ir(ppy)₃ or MesAcr) generates radicals from reagents like diethyl bromomalonate .

-

Radical addition to the enamide forms intermediate A , followed by radical-polar crossover to an iminium ion .

-

Nucleophilic trapping (e.g., by alcohols or azides) yields difunctionalized products .

-

Desilylation and Subsequent Functionalization

The trimethylsilyl (TMS) group undergoes facile desilylation, enabling further functionalization:

-

Desilylation :

-

Follow-up Reactions :

| Starting Material | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Desilylated enamide | Allyl bromide, CuI, K₂CO₃/benzene | 5-Hexen-2-ynamides | 80–86% |

Hypervalent Iodine-Mediated Oxidative Rearrangements

Hypervalent iodine(III) reagents (e.g., PhI(OAc)₂, DIB) induce sigmatropic rearrangements:

-

Mechanism :

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Enamide + PhI(OAc)₂ + BF₃ | CH₂Cl₂, RT, 3 h | Rearranged iminium adducts | 70–92% |

Trifluoromethylation under Photoredox Conditions

The iodine atom facilitates radical trifluoromethylation:

-

Mechanism :

| Reaction Components | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Enamide + Togni II + Ir(ppy)₃ | MeCN, RT, 24 h | CF₃-substituted oxindoles | 75–90% |

Comparative Reactivity with Structural Analogs

The iodine and TMS groups enhance reactivity compared to simpler benzyl derivatives:

| Compound | Key Reactivity Differences | Source |

|---|---|---|

| N-Benzylacetamide | Lacks iodine, limiting radical coupling pathways | |

| 3-Iodo-N-benzylpropionamide | Absence of TMS reduces desilylation-driven functionalization |

Key Findings:

-

The iodine atom enables radical-mediated cascades, while the TMS group allows for sequential desilylation and allylation .

-

Hypervalent iodine reagents promote oxidative rearrangements inaccessible to non-iodinated analogs .

-

Trifluoromethylation efficiency depends on the photocatalyst and mechanoredox conditions (e.g., ball milling) .

Scientific Research Applications

Synthetic Applications

N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide serves as a versatile intermediate in organic synthesis. Its unique structure allows for various transformations, making it valuable in the development of complex molecules.

1.1. Reaction Mechanisms

The compound can participate in several reaction types:

- Cross-Coupling Reactions : It has been utilized in palladium-catalyzed cross-coupling reactions, where it acts as a coupling partner to form biaryl compounds. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.

- Nucleophilic Additions : The presence of the iodine atom enhances the electrophilicity of the double bond, facilitating nucleophilic attack. This property is exploited in synthesizing various amines and alcohols.

1.2. Formation of Triazoles

Recent studies have shown that this compound can be used to synthesize 1,2,3-triazoles through click chemistry. The compound acts as a precursor for azide reactions, leading to high-yielding triazole derivatives that are significant in medicinal chemistry due to their biological activity .

Medicinal Chemistry Applications

The compound's structural features make it a candidate for drug development, particularly in targeting specific biological pathways.

2.1. Antimalarial Activity

Research has indicated that derivatives of this compound exhibit potent activity against Plasmodium species, the causative agents of malaria. These compounds have shown nanomolar potency and favorable pharmacological properties, making them potential leads for new antimalarial drugs .

2.2. Anticancer Properties

There is ongoing research into the anticancer properties of compounds derived from this compound. Preliminary studies suggest that these derivatives may inhibit tumor growth by interfering with cell signaling pathways involved in cancer progression .

3.1. Synthesis of Novel Compounds

A notable case study involved the synthesis of a series of substituted triazoles derived from this compound, demonstrating its utility as a building block for complex molecules . The study highlighted various reaction conditions that optimized yield and selectivity.

3.2. Pharmacological Evaluation

Another significant study evaluated the pharmacological properties of compounds synthesized from this compound against P. falciparum. The results indicated that specific modifications to the benzyl group enhanced potency and selectivity towards the target enzyme .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Synthetic Chemistry | Intermediate for cross-coupling and nucleophilic addition reactions | Useful in forming biaryl compounds |

| Medicinal Chemistry | Potential antimalarial and anticancer agent | Exhibits nanomolar potency against Plasmodium |

| Triazole Synthesis | Precursor for 1,2,3-triazole formation | High yields reported in click chemistry reactions |

Mechanism of Action

The mechanism of action of N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide involves its ability to undergo various chemical transformations. The iodine atom and trimethylsilyl group play crucial roles in its reactivity. The compound can interact with molecular targets through substitution and coupling reactions, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

Electronic and Steric Effects :

- The iodine and TMS groups in the target compound introduce steric bulk and electronic modulation. Compared to ’s compound, which uses a hydroxyl group for directing metal catalysis, the TMS group may enhance stability in harsh reaction conditions, while iodine provides a handle for further functionalization (e.g., Suzuki couplings) .

- In contrast, ’s propanamide lacks unsaturated bonds, reducing conjugation effects but enabling flexibility for enzyme binding (e.g., falcipain-2 inhibition). The target enamide’s rigid α,β-unsaturated system may limit conformational flexibility, impacting biological activity .

However, the TMS group in the target compound could hinder nucleophilic attacks compared to ’s methoxy-propoxy substituents, which may enhance solubility .

Biological Relevance: While ’s compound targets falcipain-2 via an indole-benzyl scaffold, the target’s benzyl-iodo-TMS motif might exhibit distinct bioactivity.

Biological Activity

N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an iodine atom, a trimethylsilyl group, and a benzyl moiety. Its chemical formula is , and it exhibits properties that make it suitable for various chemical reactions, including oxidation and substitution reactions .

Antiviral Properties

Recent studies have indicated that this compound may exhibit antiviral activity. For instance, compounds with similar structural features have been shown to inhibit viral proteases, which are critical for viral replication. The mechanism often involves covalent modification of the enzyme active site, leading to irreversible inhibition .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is particularly noteworthy. It has been suggested that the trimethylsilyl group enhances the compound's reactivity towards nucleophiles, potentially allowing it to form stable adducts with target enzymes. This property is crucial for developing therapeutic agents targeting specific enzyme pathways involved in disease processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antiviral Activity : In a study focusing on β-amidomethyl vinyl sulfones, a related compound demonstrated an IC50 value of 60 nM against the CHIKV nsP2 protease, suggesting that structural analogs could exhibit similar antiviral properties .

- Enzyme Mechanism Studies : Research has shown that compounds like this compound can serve as probes in enzyme mechanism studies, allowing researchers to elucidate the roles of specific amino acids in enzyme function .

- Synthetic Applications : The compound is also utilized in synthetic organic chemistry as a building block for creating biologically active molecules. Its ability to undergo various chemical transformations makes it valuable in drug development processes .

Data Table: Biological Activity Summary

| Activity Type | Compound | IC50/EC50 Values | Mechanism |

|---|---|---|---|

| Antiviral | β-Amidomethyl Vinyl Sulfone (analog) | IC50 = 60 nM | Covalent inhibition of viral protease |

| Enzyme Inhibition | This compound | TBD | Covalent modification of active site |

| Synthetic Application | This compound | TBD | Building block for drug synthesis |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions, as demonstrated in analogous propargylic amine derivatives. Key steps include:

- Using PdCl₂(PPh₃)₂ and CuI as catalysts in DMF/Et₃N solvent systems at 60°C to promote cross-coupling .

- Post-reaction purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product.

- Yield optimization may involve adjusting stoichiometry of the iodoarene precursor or increasing reaction time to >24 hours under inert atmospheres.

Q. How can structural confirmation of This compound be achieved using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic signals for the benzyl group (δ ~7.3 ppm, aromatic protons) and trimethylsilyl moiety (δ ~0.1 ppm). The iodoalkene proton appears as a doublet due to coupling with adjacent substituents .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.

- IR Spectroscopy : Validate the enamide carbonyl stretch (~1650–1700 cm⁻¹) and C-I bond (~500 cm⁻¹) .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer :

- Store at ≤5°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the trimethylsilyl group or iododealkenylation .

- Avoid prolonged exposure to moisture or protic solvents (e.g., MeOH, H₂O), which may degrade the silyl-protected alkene .

Advanced Research Questions

Q. How does the steric and electronic influence of the trimethylsilyl group affect reactivity in cross-coupling reactions?

- Methodological Answer :

- The trimethylsilyl group acts as a steric shield, directing regioselectivity in palladium-catalyzed reactions. For example, in Suzuki-Miyaura couplings, it may suppress β-hydride elimination, favoring alkyne retention .

- Computational studies (DFT) can model electron-withdrawing effects of the iodo substituent, which may polarize the alkene for nucleophilic attack .

Q. What analytical strategies resolve contradictions in NMR data for structurally similar enamide derivatives?

- Methodological Answer :

- Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the benzyl NH and the alkene carbon can confirm enamide connectivity .

- Compare experimental data with computational NMR predictions (e.g., DFT-based software like Gaussian) to validate assignments .

Q. How can the compound serve as a precursor for bioactive molecules, and what modifications enhance its pharmacological profile?

- Methodological Answer :

- Derivatization : Replace the iodo group with alkynes or azides via click chemistry to generate triazole-linked analogs with improved solubility .

- Bioactivity Screening : Test anti-microbial activity using MIC/MBC assays against S. aureus or E. faecalis, as seen in trifluoromethyl-substituted enamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.